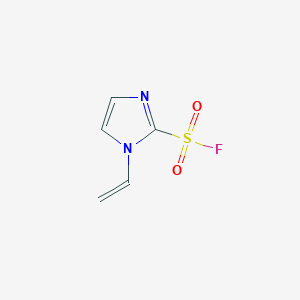

1-Ethenylimidazole-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

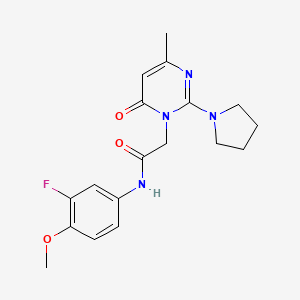

1-Ethenylimidazole-2-sulfonyl fluoride is a chemical compound with the molecular weight of 176.17 . Its IUPAC name is 1-vinyl-1H-imidazole-2-sulfonyl fluoride .

Molecular Structure Analysis

While specific structural analysis for 1-Ethenylimidazole-2-sulfonyl fluoride is not available, similar compounds such as 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide have been studied for their structural and electronic properties .Chemical Reactions Analysis

Sulfonyl fluorides, including 1-Ethenylimidazole-2-sulfonyl fluoride, can undergo various transformations while maintaining the sulfonyl fluoride group intact, such as Suzuki coupling, Sonogashira coupling, selective reduction, and nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sulfonyl fluorides have found widespread applications in organic synthesis . They are used as building blocks in the synthesis of various organic compounds. The high stability and efficient reactivity of the S(VI)–F bond make them particularly useful in this field .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used due to their ability to form stable covalent bonds with various biological targets . This makes them valuable tools for probing biological systems and understanding the function of different biomolecules.

Drug Discovery

Sulfonyl fluorides are also used in drug discovery . Their unique chemical properties allow them to interact with a wide range of biological targets, making them useful in the development of new therapeutic agents.

Materials Science

In materials science, sulfonyl fluorides are used in the synthesis of various materials . Their reactivity and stability make them useful in the creation of complex materials with specific properties.

SuFEx Click Chemistry

SuFEx (Sulfur Fluoride Exchange) is a next-generation family of click reactions, geared towards the rapid and reliable assembly of functional molecules . Sulfonyl fluorides play a key role in these reactions, enabling the efficient construction of diverse molecular architectures.

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides a new way to generate sulfonyl fluorides, expanding their potential applications in various fields.

Wirkmechanismus

Target of Action

1-Ethenylimidazole-2-sulfonyl fluoride, a type of sulfonyl fluoride, primarily targets enzymes in biological systems . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) chemistry . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Biochemical Pathways

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Result of Action

Sulfonyl fluorides are known to be used as electrophilic warheads, suggesting they may have a significant impact on cellular processes .

Action Environment

The action, efficacy, and stability of 1-Ethenylimidazole-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the balance of reactivity and stability that makes sulfonyl fluorides attractive for various applications is particularly notable for their resistance to hydrolysis under physiological conditions .

Safety and Hazards

Zukünftige Richtungen

The use of fluorine in drug development programmes is increasing, enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols . Sulfonyl fluorides, including 1-Ethenylimidazole-2-sulfonyl fluoride, are likely to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Eigenschaften

IUPAC Name |

1-ethenylimidazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJAPZZYWJYBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethenylimidazole-2-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)

![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)

![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)

![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)